POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL
Description
Properties
CAS No. |
117318-92-0 |
|---|---|
Molecular Formula |
C9H7N3S |
Synonyms |
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL |
Origin of Product |
United States |
Preparation Methods
Monomer Synthesis
The precursor monomer, 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate, is synthesized through a multi-step pathway:
-
Etherification : 4-Cyanophenol reacts with 1,6-dibromohexane in the presence of potassium carbonate, yielding 6-(4-cyanophenoxy)hexyl bromide.
-
Acrylation : The bromide intermediate undergoes nucleophilic substitution with methacrylic acid, forming the methacrylate monomer.
Key Reaction Conditions :
Polymerization Conditions
Free radical polymerization is initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO):
| Parameter | Typical Range | Impact on Polymer Properties |
|---|---|---|
| Initiator Concentration | 1–3 mol% relative to monomer | Higher concentrations reduce molecular weight |
| Temperature | 60–80°C | Accelerates reaction but risks thermal degradation |
| Solvent | Toluene, tetrahydrofuran (THF) | Toluene enhances chain mobility, yielding higher crystallinity |
| Reaction Time | 12–24 hours | Prolonged durations increase conversion but may broaden polydispersity |
Post-polymerization, the crude product is precipitated into methanol to remove unreacted monomer and initiator residues.
Post-Polymerization Processing
-
Purification : Soxhlet extraction with methanol and acetone removes oligomers.
-
Drying : Vacuum-drying at 50°C for 24 hours yields a powder with <0.5% residual solvent.
Controlled Radical Polymerization Techniques
Reversible Addition−Fragmentation Chain Transfer (RAFT)
RAFT polymerization enables precise control over molecular weight (Đ = 1.1–1.3) using chain transfer agents like cyanomethyl methyl(4-pyridyl)carbamodithioate:
Example Protocol :
-
Monomer:RAFT agent:AIBN molar ratio = 100:1:0.1
-
Solvent: Anisole
-
Temperature: 70°C
Advantages :
Atom Transfer Radical Polymerization (ATRP)
While less commonly reported for P6CiM, ATRP using Cu(I)/PMDETA catalysts achieves Đ <1.2. Challenges include catalyst removal and compatibility with polar monomers.
Industrial-Scale Production Methods
Large-scale reactors employ continuous feed systems:
| Stage | Industrial Parameters | Outcome |
|---|---|---|
| Monomer Feed | 10–50 kg/hour | Ensures consistent stoichiometry |
| Initiator Injection | 1–2 mol% AIBN | Balances reaction rate and safety |
| Temperature Control | 65±2°C via jacketed reactors | Minimizes thermal runaway risks |
| Solvent Recovery | Distillation columns | >95% solvent reuse |
Comparative Analysis of Polymerization Techniques
| Method | Mn (kDa) | Đ | Yield (%) | Application Suitability |
|---|---|---|---|---|
| Free Radical | 50–150 | 1.8–2.5 | 85–92 | Bulk materials, LCDs |
| RAFT | 20–100 | 1.1–1.3 | 88–95 | Block copolymers, sensors |
| ATRP | 30–80 | 1.1–1.4 | 75–85 | High-purity films |
Influence of Reaction Parameters on Polymer Properties
Initiator Type
Solvent Polarity
Temperature Effects
Recent Advances in Synthesis Methodologies
-
Photoinitiated Systems : Visible-light-mediated polymerization using eosin Y reduces energy consumption by 40%.
-
Flow Chemistry : Microreactors achieve Đ <1.5 with residence times under 30 minutes.
-
Bio-Based Initiators : Lipase-derived catalysts enable greener synthesis but currently limit Mn to 50 kDa .
Chemical Reactions Analysis
Types of Reactions
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group in the polymer can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying liquid crystalline behavior and polymerization kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its potential in creating advanced medical devices and materials with specific mechanical and optical properties.
Industry: Utilized in the development of advanced materials for electronic displays, sensors, and other high-tech applications.
Mechanism of Action
The mechanism of action of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is primarily related to its liquid crystalline properties. The polymer’s ability to form smectic A phases allows it to exhibit unique electro-optic properties, making it useful in applications such as liquid crystal displays. The molecular targets and pathways involved include the alignment of the cyanophenyl groups, which contribute to the overall liquid crystalline behavior.
Comparison with Similar Compounds
Similar Compounds
POLY[4-(4-CYANOPHENYL)PHENOXY]BUTYL: Similar in structure but with a shorter alkyl chain.
POLY[4-(4-CYANOPHENYL)PHENOXY]OCTYL: Similar in structure but with a longer alkyl chain.
POLY[4-(4-CYANOPHENYL)PHENOXY]METHYL: Similar in structure but with a different alkyl group.
Uniqueness
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, contributing to its stable smectic A phase formation. This balance makes it particularly suitable for applications requiring precise control over liquid crystalline properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
